N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide
Description
N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide backbone with a 4-chlorophenyl group at the carboxamide nitrogen and a substituted phenyl ring at the piperazine nitrogen. The phenyl substitution pattern includes a nitro group at position 2, fluorine at position 4, and a methyl group at position 5, distinguishing it from related compounds. The compound is synthesized with 95% purity (CAS: 1262222-58-1) and is primarily used in research settings, though its specific biological targets or therapeutic applications remain underexplored .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O3/c1-12-10-16(17(24(26)27)11-15(12)20)22-6-8-23(9-7-22)18(25)21-14-4-2-13(19)3-5-14/h2-5,10-11H,6-9H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHWTWPKUOALEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide typically involves a multi-step process:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with 4-chlorophenyl group: The piperazine ring is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorophenyl group.
Introduction of 4-fluoro-5-methyl-2-nitrophenyl group: The final step involves the reaction of the intermediate compound with 4-fluoro-5-methyl-2-nitrobenzoyl chloride under similar conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of N-oxides.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The piperazine-carboxamide scaffold is a common pharmacophore in medicinal chemistry. Key structural variations among analogues include:
- Quinazolinone vs. Nitrophenyl: A6 () replaces the nitrophenyl group with a quinazolinone-methyl moiety, which could improve hydrogen-bonding interactions but reduce lipophilicity .
Pharmacological and Functional Insights
- Receptor Targeting: SR141716 analogues () demonstrate that piperazine-carboxamide modifications (e.g., hydrazides vs. amides) significantly alter cannabinoid receptor binding affinity, suggesting the target compound’s nitro group may similarly modulate selectivity .
Biological Activity
N-(4-chlorophenyl)-4-(4-fluoro-5-methyl-2-nitrophenyl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHClFO
- Molecular Weight : 275.71 g/mol
- CAS Number : 1261079-66-6
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, particularly neurotransmitter receptors.
Neurotransmitter Modulation
The primary biological activity of this compound is attributed to its modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the piperazine moiety enhances the compound's affinity for these receptors, making it a candidate for treating psychiatric disorders.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. The nitrophenyl group in this compound may enhance its binding affinity to specific targets involved in cancer pathways.
In Vitro Studies
In vitro studies have demonstrated the efficacy of related piperazine derivatives against various cancer cell lines. For example:
| Compound Name | IC (µM) | Target |
|---|---|---|
| Compound A | 32.2 | HCV NS5B RNA polymerase |
| Compound B | 0.35 | HIV-1 reverse transcriptase |
These findings suggest that this compound may possess similar anticancer effects.
Study 1: Antiviral Activity
A study published in MDPI reported that certain piperazine derivatives showed promising antiviral activity against Hepatitis C Virus (HCV). The mechanism involved the inhibition of viral replication through interference with RNA polymerase activity . Although specific data on this compound is limited, the structural similarities suggest potential antiviral properties.
Study 2: Antidepressant Effects
Another research study highlighted the antidepressant-like effects of piperazine derivatives in animal models. The compounds were found to increase serotonin levels in the brain, which is crucial for mood regulation . This aligns with the expected pharmacological profile of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
